molecular formula C16H23Cl2N3O2 B1680515 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride CAS No. 109872-41-5

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride

Cat. No. B1680515
M. Wt: 360.3 g/mol
InChI Key: WYONTPMGUQWRKN-LOSLGVLSSA-N
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Description

The compound “4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride” is a chemical substance with the molecular formula C16H22ClN3O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic nonane ring attached to a benzamide group. The benzamide group is substituted with an amino group at the 4-position, a chloro group at the 5-position, and a methoxy group at the 2-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.82 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds. Its exact mass and monoisotopic mass are both 323.1400546 g/mol. It has a topological polar surface area of 67.6 Ų .

Scientific Research Applications

  • Anticancer Chemotherapeutics

    • Field: Medicinal Chemistry
    • Application: The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products and is being researched for its potential anticancer properties .
    • Method: Various synthetic routes are being explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
    • Results: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .
  • Crystallographic Studies

    • Field: Crystallography
    • Application: The bicyclo[3.3.1]nonane derivatives are being studied for their intermolecular interactions and the impact of unsaturation on crystal structures .
    • Method: The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented .
    • Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
  • Asymmetric Catalysis

    • Field: Organic Chemistry
    • Application: Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .
    • Method: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
    • Results: The review article discusses the successful applications of bicyclo[3.3.1]nonanes as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Ion Receptors

    • Field: Supramolecular Chemistry
    • Application: Bicyclo[3.3.1]nonane derivatives are being researched for their potential applications as ion receptors .
    • Method: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
    • Results: The review article discusses the successful applications of bicyclo[3.3.1]nonanes as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Metallocycles

    • Field: Inorganic Chemistry
    • Application: Bicyclo[3.3.1]nonane derivatives are being researched for their potential applications as metallocycles .
    • Method: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
    • Results: The review article discusses the successful applications of bicyclo[3.3.1]nonanes as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Molecular Tweezers

    • Field: Supramolecular Chemistry
    • Application: Bicyclo[3.3.1]nonane derivatives are being researched for their potential applications as molecular tweezers .
    • Method: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
    • Results: The review article discusses the successful applications of bicyclo[3.3.1]nonanes as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

properties

IUPAC Name

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYONTPMGUQWRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911383
Record name 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide,hydrochloride

CAS RN

109872-41-5
Record name 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
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4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 3
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 4
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4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 5
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4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 6
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride

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